An In-depth Technical Guide to Dimethyl trans-3-Hexenedioate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Dimethyl trans-3-Hexenedioate: Synthesis, Properties, and Applications
Introduction
Dimethyl trans-3-hexenedioate, also known as trans-3-hexenedioic acid dimethyl ester, is a valuable unsaturated ester in organic synthesis.[1][2] Its linear six-carbon backbone, featuring a trans-configured double bond and terminal methyl ester functionalities, makes it a versatile building block for a variety of chemical transformations and polymerizations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of dimethyl trans-3-hexenedioate, tailored for researchers, scientists, and professionals in drug development and materials science.
Strategic Synthesis of Dimethyl trans-3-Hexenedioate
The stereoselective synthesis of the trans-alkene is a critical consideration. Several robust methodologies can be employed, with the Horner-Wadsworth-Emmons and Wittig reactions being particularly prominent.
Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to trans-Olefins
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, strongly favoring the formation of the (E)-isomer, which corresponds to the trans configuration.[3][4] This method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[3][5]
The reaction proceeds via the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde or ketone.[3] The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the formation of the trans-alkene.[4][5]
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.
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Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Reaction with the Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of methyl 3-oxopropanoate (1.05 eq) in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure dimethyl trans-3-hexenedioate.
The Wittig Reaction: A Classic Alternative
The Wittig reaction provides another viable route for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6][7] While highly versatile, the stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene.[8]
The reaction mechanism involves the formation of a betaine intermediate which then collapses to an oxaphosphetane, subsequently decomposing to the desired alkene and triphenylphosphine oxide.[6]
Caption: Wittig Reaction Workflow for Alkene Synthesis.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Stir the resulting deep red or orange solution for 30 minutes at 0 °C.
-
Reaction with Aldehyde: Add a solution of methyl 3-oxopropanoate (1.1 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo. The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a minimal amount of cold diethyl ether or by chromatography. Further purification by flash column chromatography on silica gel will yield the desired product.
Ring-Closing Metathesis (RCM): An Alternative Strategy
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[9][10] While not a direct synthesis of the acyclic dimethyl trans-3-hexenedioate, RCM can be employed to synthesize cyclic precursors which can then be further transformed.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of dimethyl trans-3-hexenedioate is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][11] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1] Pale brown oil.[2] | [1][2] |
| Melting Point | 17 °C | [2][12] |
| Boiling Point | 125 °C at 2 mmHg | [2][12] |
| Density | 1.1 g/cm³ | [2][12] |
| Refractive Index | 1.4470 to 1.4500 | [2][12] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[2][12] | [2][12] |
| Purity | >98.0% (GC) | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.
-
¹H NMR (in CDCl₃):
-
δ 5.69-5.71 ppm (m, 2H, -CH=CH-)
-
δ 3.68 ppm (s, 6H, 2 x -OCH₃)
-
δ 3.10 ppm (d, 4H, 2 x -CH₂-)[13]
-
-
¹³C NMR: Spectral data is available for detailed structural confirmation.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the C=O of the ester groups (around 1730 cm⁻¹), the C=C of the alkene (around 1650 cm⁻¹), and C-O stretching.[14]
-
Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight.[14]
Applications in Research and Industry
Dimethyl trans-3-hexenedioate serves as a valuable intermediate in several fields.
-
Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules and is particularly useful in the pharmaceutical industry as an intermediate for drug development.[2][12]
-
Polymer Chemistry: The presence of two ester groups and a double bond makes it a suitable monomer for the synthesis of unsaturated polyesters.[15][16] These polymers can have applications in coatings, resins, and other materials where the alkene functionality can be used for subsequent cross-linking or functionalization.[15]
-
Fragrance Industry: While direct application as a fragrance may be limited, related cyclic diesters are used as perfuming ingredients.[17] The structural motif of dimethyl trans-3-hexenedioate can be found in precursors to fragrance molecules.[18][19][20]
Safety and Handling
Proper safety precautions are essential when handling any chemical compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[21][22] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[21][23] Avoid ingestion and inhalation.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23]
-
Fire Safety: The compound has a flash point of 17 °C.[2][12] Keep away from heat, sparks, open flames, and other ignition sources.[22][24] Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[21][23]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21][23]
-
Disposal: Dispose of waste material in accordance with national and local regulations.[22]
Conclusion
Dimethyl trans-3-hexenedioate is a synthetically accessible and highly useful diester. The Horner-Wadsworth-Emmons reaction stands out as the most reliable method for its stereoselective synthesis, providing high yields of the desired trans-isomer. Its well-defined physicochemical and spectroscopic properties, coupled with its utility as a monomer and synthetic intermediate, ensure its continued importance in both academic research and industrial applications, from materials science to the synthesis of fine chemicals.
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Figure 1. Chemical Structure of Dimethyl trans-3-Hexenedioate with atom numbering.
